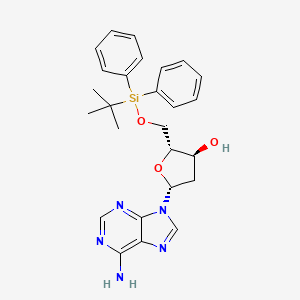

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol

Descripción

This compound is a protected nucleoside derivative featuring a 6-aminopurine base (adenine analog) linked to a tetrahydrofuran sugar moiety. The tert-butyldiphenylsilyl (TBDPS) group at the 2'-hydroxymethyl position serves as a sterically bulky protecting group, commonly employed in oligonucleotide synthesis to prevent undesired side reactions during phosphorylation or glycosylation steps . The stereochemistry (2R,3S,5R) indicates a ribose-like sugar conformation, critical for maintaining structural similarity to natural nucleosides. Such derivatives are intermediates in synthesizing modified nucleosides for antiviral or anticancer therapeutics, where selective protection and deprotection strategies are essential .

Propiedades

Fórmula molecular |

C26H31N5O3Si |

|---|---|

Peso molecular |

489.6 g/mol |

Nombre IUPAC |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-3-ol |

InChI |

InChI=1S/C26H31N5O3Si/c1-26(2,3)35(18-10-6-4-7-11-18,19-12-8-5-9-13-19)33-15-21-20(32)14-22(34-21)31-17-30-23-24(27)28-16-29-25(23)31/h4-13,16-17,20-22,32H,14-15H2,1-3H3,(H2,27,28,29)/t20-,21+,22+/m0/s1 |

Clave InChI |

LXEXLEJMTPMTAW-BHDDXSALSA-N |

SMILES isomérico |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O |

SMILES canónico |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:

Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.

Protection and Deprotection Steps: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride to prevent unwanted side reactions. After the desired reactions, the protecting groups are removed.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of alkylated or acylated purine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.

Biology

Enzyme Inhibition Studies: It serves as a model compound for studying enzyme inhibition, particularly enzymes involved in nucleotide metabolism.

Medicine

Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of viral infections and cancer.

Industry

Biochemical Assays: It is used in various biochemical assays to study the interactions between nucleosides and proteins.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt the synthesis of nucleotides, leading to antiproliferative effects in cancer cells or antiviral effects in infected cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications in the Purine Base

- 6-Amino substitution (target compound): The 6-amino group on the purine base is a hallmark of adenosine analogs, enabling hydrogen bonding in Watson-Crick base pairing.

- Melting point: 262–264°C .

- 6-((Furan-2-ylmethyl)amino) substitution (): Enhances lipophilicity and may modulate receptor binding.

- 2-Amino substitution (): Shifts base-pairing specificity, as seen in 2-aminopurine derivatives used as fluorescent probes .

Sugar Moiety Modifications

*Calculated based on molecular formulas.

Protecting Group Strategies

- TBDPS (target compound) : Provides superior steric hindrance compared to TBDMS (tert-butyldimethylsilyl), reducing unintended deprotection during synthesis .

- Bis(4-methoxyphenyl)(phenyl)methyl (DMT, ) : Acid-labile, used in solid-phase oligonucleotide synthesis for transient protection .

- Triethylsilyl (TES, ) : Less stable than TBDPS but easier to remove under mild conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.